Benzoylleucine Methyl Ester
Description
Significance of Benzoylleucine Methyl Ester within the broader field of Amino Acid Chemistry and Peptide Analogs
This compound serves as a crucial N-protected amino acid ester, a class of compounds fundamental to peptide synthesis. The benzoyl group on the nitrogen atom and the methyl ester on the carboxyl group effectively block the reactive termini of the leucine (B10760876) amino acid. This protection strategy is a cornerstone of peptide synthesis, allowing for the controlled, stepwise formation of peptide bonds to create specific peptide sequences. masterorganicchemistry.com The use of such protected amino acids prevents unwanted side reactions and the formation of a mixture of products, which would otherwise be a significant challenge. masterorganicchemistry.com
Furthermore, this compound and its analogs are valuable in the study of peptide structure and function. By incorporating this modified amino acid into a peptide chain, researchers can investigate the impact of the N-terminal benzoyl group on the peptide's conformation, stability, and biological activity. This makes it a useful tool in the design of peptide analogs with enhanced properties, such as increased resistance to enzymatic degradation or improved receptor binding. The study of such analogs contributes to the broader field of medicinal chemistry and drug discovery. chemimpex.com
Historical Development and Initial Research Significance of this compound as a Model Compound and Synthetic Intermediate
Historically, one of the most significant applications of this compound has been as a model compound in the study of racemization during peptide synthesis. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical issue in peptide synthesis as it can lead to the formation of biologically inactive or even harmful diastereomeric peptides.
In seminal studies, the condensation of benzoyl-L-leucine with glycine (B1666218) ethyl ester was used as a model reaction to evaluate the degree of racemization caused by various peptide coupling methods. rsc.org The optical rotation of the resulting benzoylleucylglycine ethyl ester provided a direct measure of the extent of racemization. rsc.org These investigations were instrumental in identifying coupling reagents and conditions that minimize racemization, thereby improving the efficiency and reliability of peptide synthesis. rsc.org For instance, methods like the azide (B81097) and cyanomethyl ester routes were found to produce the product with no detectable racemate. rsc.org
Beyond racemization studies, this compound has been a key synthetic intermediate. It has been used in the synthesis of various other amino acid derivatives and more complex molecules. For example, it has been transformed into other N-benzoyl amino acid esters through reactions with organocuprate reagents, demonstrating its utility as a versatile building block in organic synthesis.
Overview of Current Research Trajectories and Academic Relevance of this compound
The relevance of this compound extends into contemporary research. It continues to be employed as a starting material and a model substrate in various chemical and biological studies.
Recent research has explored the synthesis of a series of N-benzoyl amino esters, including this compound, and evaluated their biological activities. For instance, some of these compounds have been investigated for their antifungal properties. scielo.org.mxscielo.org.mx While this compound itself showed moderate or no activity in some studies, its derivatives have demonstrated significant inhibitory effects against certain fungal strains. scielo.org.mx
Furthermore, this compound serves as a substrate in enzyme kinetic studies. For example, its hydrolysis has been used to characterize the activity of enzymes like α-chymotrypsin. cdnsciencepub.com Such studies provide insights into enzyme mechanisms and substrate specificity.
The compound also finds application in the synthesis of more complex peptide analogs and other bioactive molecules. It is used as a precursor for the synthesis of N-methylated peptides, which often exhibit enhanced biological activity compared to their unmethylated counterparts. nih.govjocpr.com
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Table 1: Physicochemical Properties of N-Benzoyl-L-leucine Methyl Ester
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₃ | chemsrc.com |
| Molecular Weight | 249.31 g/mol | chemsrc.com |
| Boiling Point | 409.8 °C at 760 mmHg | chemsrc.com |
| Density | 1.069 g/cm³ | chemsrc.com |
| Flash Point | 201.6 °C | chemsrc.com |
Table 2: Research Applications of this compound
| Research Area | Application | Key Findings | References |
| Peptide Synthesis | Model compound for racemization studies | Helped establish coupling methods that minimize racemization, such as the azide and cyanomethyl ester routes. | rsc.org |
| Enzyme Kinetics | Substrate for enzymes like α-chymotrypsin | Used to study enzyme mechanism, pH dependence, and the effects of solvents on enzyme activity. | cdnsciencepub.com |
| Antifungal Research | Component of a series of N-benzoyl amino esters | While individually showing moderate activity, its derivatives have demonstrated notable antifungal effects. | scielo.org.mxscielo.org.mx |
| Synthetic Chemistry | Intermediate for the synthesis of other molecules | Can be converted to other N-benzoyl amino acid esters and serves as a precursor for N-methylated peptides. | nih.govjocpr.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl (2S)-2-benzamido-4-methylpentanoate |
InChI |
InChI=1S/C14H19NO3/c1-10(2)9-12(14(17)18-3)15-13(16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
BWMCGUZUOFOKJF-LBPRGKRZSA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzoylleucine Methyl Ester and Its Derivatives
Classic and Modern Esterification Techniques for Amino Acid Esters
The initial step in synthesizing the target compound is the conversion of L-leucine to its corresponding methyl ester. This transformation serves a dual purpose: it provides one of the key functional groups of the final product and simultaneously protects the carboxylic acid from participating in the subsequent N-acylation reaction.
Fischer Esterification and its Mechanistic Variants
Fischer-Speier esterification is a cornerstone method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis. chemistry-reaction.comscielo.org.mx For amino acids like leucine (B10760876), this reaction is typically performed by heating the amino acid in an excess of methanol (B129727), which acts as both the reactant and the solvent, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iitk.ac.inlscollege.ac.in
The mechanism proceeds through several reversible steps. creative-peptides.comresearchgate.net First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. creative-peptides.comjk-sci.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.com Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. creative-peptides.com
To drive the equilibrium towards the product side and maximize the yield of leucine methyl ester, reaction conditions are often manipulated according to Le Châtelier's principle. lscollege.ac.inresearchgate.net Common strategies include using a large excess of methanol or removing the water formed during the reaction, for instance, through azeotropic distillation. chemistry-reaction.comlscollege.ac.in
A notable variant involves the use of thionyl chloride (SOCl₂) in methanol. In this approach, thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then serves as the catalyst for the esterification. ijirset.com Another effective method employs trimethylchlorosilane (TMSCl) in methanol, which facilitates the esterification under mild, room-temperature conditions, providing good to excellent yields for a variety of amino acids. scielo.org.mx
| Method | Catalyst/Reagent | Typical Conditions | Key Advantages |
| Classic Fischer-Speier | H₂SO₄ or HCl | Reflux in excess methanol | Cost-effective, simple, suitable for large scale. creative-peptides.com |
| Thionyl Chloride | SOCl₂ | Methanol, often at room temperature or gentle heat | Generates anhydrous HCl catalyst in situ. |
| Trimethylchlorosilane | TMSCl | Methanol, room temperature | Mild reaction conditions, high yields. scielo.org.mx |
Coupling Reagent-Mediated Synthesis (e.g., using EDAC)
Modern esterification methods often employ coupling reagents, which are common in peptide synthesis, to facilitate the reaction under milder conditions than Fischer esterification. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC or EDC), are frequently used. lscollege.ac.inijirset.com
The mechanism for carbodiimide-mediated esterification involves the activation of the carboxylic acid. The carboxylate group of an N-protected amino acid attacks the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. frontiersin.orgnih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol. In the presence of methanol, the O-acylisourea is rapidly converted to the corresponding methyl ester, and the carbodiimide is converted into a urea (B33335) byproduct. frontiersin.org
A significant advantage of using EDAC is that the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble, which greatly simplifies the purification process through simple aqueous extraction. gcwgandhinagar.com These reactions are often catalyzed by nucleophilic agents like 4-(dimethylamino)pyridine (DMAP), which can further accelerate the reaction by forming an even more reactive acyl-pyridinium intermediate. jk-sci.comijirset.com
Chemo-Enzymatic Approaches in the Synthesis of Amino Acid Methyl Esters
Chemo-enzymatic methods represent a green and highly selective alternative for the synthesis of amino acid esters. creative-peptides.comnih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and catalyze esterification or transesterification reactions. iitk.ac.inbeilstein-journals.org
In a typical lipase-catalyzed esterification, the amino acid and methanol are incubated with a lipase (B570770), such as immobilized Candida antarctica lipase B (Novozym 435), in an organic solvent. creative-peptides.com The enzyme's active site activates the carboxylic acid, forming an acyl-enzyme intermediate, which is then transferred to the alcohol nucleophile (methanol) to form the ester. nih.gov
These enzymatic reactions offer several advantages:
High Selectivity: Enzymes can be highly regioselective and enantioselective.
Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, which prevents racemization and decomposition of sensitive substrates.
Environmental Benefits: The use of biocatalysts reduces the need for harsh reagents and toxic solvents. creative-peptides.com
Lipases from various sources, including Burkholderia cepasia and porcine pancreas, have been successfully employed for the synthesis of various amino acid esters, demonstrating the versatility of this approach. chemistry-reaction.comresearchgate.net
| Catalyst Type | Example | Reaction | Key Features |
| Carbodiimide | EDAC (EDC) | Carboxylic Acid + Methanol | Mild conditions; water-soluble urea byproduct simplifies workup. gcwgandhinagar.com |
| Enzyme (Lipase) | Candida antarctica Lipase B | Carboxylic Acid + Methanol | High selectivity, environmentally friendly, mild reaction conditions. scielo.org.mxcreative-peptides.com |
Benzoylation and Amidation Strategies
Once leucine methyl ester hydrochloride is synthesized and isolated, the next step is the N-acylation of the free amino group to form the final product, N-benzoyl-L-leucine methyl ester.
N-Acylation using Anhydrides and Acid Halides
The Schotten-Baumann reaction is a classic and highly effective method for the N-acylation of amines, including amino acid esters. iitk.ac.inwikipedia.org This reaction typically involves treating the amino acid ester with an acid halide, such as benzoyl chloride, in the presence of a base. chemistry-reaction.comlscollege.ac.in
The reaction is usually performed in a two-phase system comprising an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (like sodium hydroxide (B78521) solution). lscollege.ac.inwikipedia.org The amino group of leucine methyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. chemistry-reaction.comjk-sci.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct, thereby driving the reaction to completion. lscollege.ac.in Organic bases such as triethylamine (B128534) or pyridine (B92270) can also be used, particularly in homogenous reaction systems. scielo.org.mxjk-sci.com
Benzoic anhydride (B1165640) is another effective acylating agent for this transformation. scielo.org.mx The reaction mechanism is similar, involving the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This results in the formation of the N-benzoyl product and benzoic acid as a byproduct, which is neutralized by the base present in the reaction mixture. While generally less reactive than acid chlorides, anhydrides are suitable reagents and can be advantageous in certain contexts. nih.gov
Protecting Group Considerations in Benzoylation Reactions
In the synthesis of N-benzoyl-L-leucine methyl ester, the strategic order of reactions is crucial. The esterification of the carboxylic acid is performed before the N-benzoylation. In this context, the methyl ester group functions as a carboxyl-protecting group . ddugu.ac.inrsc.org
Protecting the carboxyl group is essential for several reasons:
Preventing Self-Condensation: An unprotected amino acid possesses both a nucleophilic amino group and an electrophilic carboxyl group, which can lead to polymerization or undesired side reactions under coupling conditions.
Directing Reactivity: By converting the carboxylic acid to a less reactive methyl ester, the benzoylation is directed specifically to the nucleophilic amino group.
Preventing Side Reactions: An unprotected carboxyl group could be deprotonated by the base used in the Schotten-Baumann reaction, forming a carboxylate. This could potentially interfere with the reaction or lead to the formation of mixed anhydrides with the benzoyl chloride.
Therefore, the initial Fischer esterification (or an equivalent method) is a critical protecting group step that ensures the selective and high-yield formation of the desired N-benzoyl product in the subsequent acylation. No additional protecting groups are typically needed for the side chain of leucine, as it is a non-reactive alkyl group.
Stereoselective and Asymmetric Synthesis of Benzoylleucine Methyl Ester
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.
Enantioselective Approaches for Chiral Purity
Achieving high enantiomeric purity in the synthesis of this compound is crucial, as the biological effects of its stereoisomers can differ significantly. While the direct N-benzoylation of L-leucine methyl ester, derived from the naturally abundant L-leucine, is a common approach, ensuring the retention of stereochemical integrity at the α-carbon is a key consideration. The starting L-leucine is a readily available chiral building block. rsc.org
One of the primary challenges in peptide bond formation and related acylation reactions is the risk of racemization, especially when the carboxylic acid partner is activated. peptide.com The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of stereochemical information. peptide.com
To mitigate this, several strategies can be employed:
Enantioselective Catalysis: The use of chiral catalysts, such as enzymes or chiral metal complexes, can promote the formation of one enantiomer over the other. While specific examples for the direct enantioselective benzoylation of a racemic leucine methyl ester are not prevalent in the reviewed literature, enzymatic methods are known for their high stereoselectivity in various transformations.
Control of Stereochemistry during Coupling Reactions
The coupling of benzoic acid and leucine methyl ester is a critical step where stereochemical control must be exerted. The choice of coupling reagents and reaction conditions plays a pivotal role in preventing racemization.
Peptide coupling reagents are designed to activate the carboxylic acid group, facilitating its reaction with the amine. However, over-activation or the presence of a strong base can increase the propensity for racemization. highfine.com
Key considerations for maintaining stereochemical integrity during the coupling reaction include:
Selection of Coupling Reagents: Reagents known for low racemization rates, such as those based on phosphonium (B103445) or uronium salts in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, are often preferred. peptide.com The addition of copper(II) chloride (CuCl₂) has also been reported to suppress racemization in certain coupling reactions. peptide.com
Base Selection: The choice and stoichiometry of the base used to neutralize the amine salt and facilitate the coupling reaction are crucial. Sterically hindered, non-nucleophilic bases are generally favored to minimize side reactions and racemization. highfine.com
Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times can help to minimize the extent of racemization by reducing the lifetime of reactive, racemization-prone intermediates.
A common synthetic route involves the initial esterification of L-leucine, followed by N-benzoylation. For instance, L-leucine can be converted to L-leucine methyl ester hydrochloride using reagents like thionyl chloride in methanol. scielo.org.mxscielo.org.mx Subsequently, the coupling with benzoic acid can be achieved using a peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx This approach, starting from the enantiomerically pure amino acid, aims to preserve the stereochemistry throughout the synthetic sequence.
Synthesis of Structurally Modified this compound Analogs and Substituted Derivatives
The synthesis of analogs of this compound with modifications on the benzoyl moiety, the leucine side chain, or the ester group allows for the systematic exploration of structure-activity relationships and the development of compounds with tailored properties.
Modifications on the Benzoyl Moiety
The general synthetic strategy remains similar to the synthesis of the parent compound, involving the coupling of a substituted benzoic acid with L-leucine methyl ester. scielo.org.mxscielo.org.mx For example, derivatives with methoxy (B1213986), methyl, or nitro groups on the benzoyl ring have been synthesized. scielo.org.mxscielo.org.mx
| Substituent on Benzoyl Ring | Starting Benzoic Acid Derivative | Resulting Analog |
| 3-methoxy | 3-Methoxybenzoic acid | N-(3-methoxybenzoyl)-L-leucine methyl ester |
| 3,4-dimethoxy | 3,4-Dimethoxybenzoic acid | N-(3,4-dimethoxybenzoyl)-L-leucine methyl ester |
| 4-methyl | 4-Methylbenzoic acid | N-(4-methylbenzoyl)-L-leucine methyl ester |
| 4-[2'-(5'-nitro)imidazolyl] | 4-[2'-(5'-nitro)imidazolyl]benzoic acid | 4-[2'-(5'-nitro)imidazolyl]benzoyl-N-methyl-leucine methyl ester |
Data sourced from multiple studies. scielo.org.mxscielo.org.mx
Alterations of the Leucine Side Chain
Modifying the isobutyl side chain of leucine offers another avenue for creating structural diversity. This can be achieved by starting with leucine analogs or other amino acids and subjecting them to the same esterification and N-benzoylation sequence. This allows for the exploration of the impact of side chain size, shape, and functionality.
For instance, other amino acids such as valine, isoleucine, alanine, phenylalanine, and tryptophan have been used to create a range of N-benzoyl amino acid methyl esters, demonstrating the versatility of the synthetic methodology. scielo.org.mxscielo.org.mx
| Amino Acid Used | Resulting N-Benzoyl Amino Acid Methyl Ester Analog |
| Valine | N-Benzoyl-L-valine methyl ester |
| Isoleucine | N-Benzoyl-L-isoleucine methyl ester |
| Alanine | N-Benzoyl-L-alanine methyl ester |
| Phenylalanine | N-Benzoyl-L-phenylalanine methyl ester |
| Tryptophan | N-Benzoyl-L-tryptophan methyl ester |
Data compiled from synthetic procedures for various N-benzoyl amino esters. scielo.org.mxscielo.org.mx
Ester Group Variations through Transesterification
The methyl ester group of this compound can be exchanged for other alkyl or functionalized groups through a process called transesterification. This reaction typically involves reacting the methyl ester with a different alcohol in the presence of a catalyst.
Transesterification can be catalyzed by acids or bases, or mediated by enzymes such as lipases. nih.govnih.gov Lipase-catalyzed transesterification is often preferred for its mild reaction conditions and high selectivity, which can be particularly advantageous when dealing with sensitive functional groups. nih.govnih.gov The choice of alcohol determines the nature of the new ester group. For example, reacting this compound with ethanol (B145695) would yield Benzoylleucine Ethyl Ester. This modification can influence properties such as solubility and bioavailability.
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. In the context of this compound synthesis, these principles are being applied through various innovative techniques, including enzymatic catalysis, microwave-assisted synthesis, and solvent-free reaction conditions. These methods offer significant advantages over conventional approaches that often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions.
Enzymatic Synthesis: A Biocatalytic Approach
Enzymatic synthesis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. nih.gov Lipases, in particular, have been widely explored for their ability to catalyze the formation of ester and amide bonds. nih.gov The enzymatic synthesis of N-acyl amino acids, such as the benzoyl derivative of leucine, is a promising green alternative to chemical methods that often involve toxic chlorinating agents for carboxylic acid activation. nih.gov
Detailed Research Findings:
Research into the enzymatic synthesis of N-acylethanolamines from methyl esters has demonstrated the efficacy of immobilized Candida antarctica lipase (Novozym 435). nih.gov This biocatalyst facilitates the direct amidation of esters, yielding amides in 41–98% within 2–24 hours under mild conditions. nih.gov This approach avoids the need for prior hydrolysis of the ester, which is often a necessary step in conventional methods. nih.gov While specific data for this compound is not extensively detailed in the reviewed literature, the successful application of this methodology to a range of esters and amines suggests its high potential for the synthesis of the target compound.
The use of unconventional solvent systems, such as Natural Deep Eutectic Solvents (NADES), is another green strategy being explored in conjunction with enzymatic catalysis. mdpi.comresearchgate.net NADES are mixtures of natural compounds that form a eutectic with a melting point lower than the individual components, offering a biodegradable and non-toxic alternative to traditional organic solvents. mdpi.com These solvents can enhance enzyme stability and activity, making them suitable media for biocatalytic reactions like esterification. mdpi.com
Comparison of Catalytic Methods for N-Acylation
| Method | Catalyst/Conditions | Key Advantages | Reported Yields (for analogous reactions) | Reference |
|---|---|---|---|---|
| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild reaction conditions, biodegradable catalyst. | 41-98% for N-acylethanolamines | nih.gov |
| Conventional Chemical Synthesis | Peptide coupling reagents (e.g., EDAC) or Acyl Chlorides | Well-established, generally high yields. | ~85% for N-benzoyl-L-valine methyl ester | scielo.org.mxscielo.org.mx |
Microwave-Assisted Synthesis: Accelerating Reactions with Energy Efficiency
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. scirp.org
Detailed Research Findings:
Studies on the esterification of L-leucine have shown that microwave irradiation can significantly accelerate the reaction compared to conventional heating. scirp.org For instance, the synthesis of L-leucine butyl ester from L-leucine and n-butanol under microwave irradiation reached 100% yield in just 10 minutes. scirp.org In contrast, conventional heating required a longer duration to achieve lower yields. scirp.org This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwaves. scirp.org While this data pertains to the esterification of the parent amino acid, the principles are directly applicable to the synthesis of this compound, suggesting that microwave assistance could be a highly effective and green method for its production.
Microwave-Assisted vs. Conventional Esterification of L-Leucine
| Method | Alcohol | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave Irradiation | n-Butanol | 10 min | 100% | scirp.org |
| Conventional Heating | n-Butanol | 30 min | 63.7% | scirp.org |
| Microwave Irradiation | Ethanol | 10 min | 35.7% | scirp.org |
| Conventional Heating | Ethanol | 30 min | 3.9% | scirp.org |
Solvent-Free Mechanosynthesis: A Solid-State Approach
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, represents a significant advancement in green synthesis by eliminating the need for solvents. acs.orgnih.gov This solvent-free approach not only reduces environmental impact but can also lead to faster reactions and simplified work-up procedures. acs.org
Detailed Research Findings:
The mechanochemical synthesis of N-protected amino esters has been successfully demonstrated using a ball mill. acs.org This technique has been applied to the preparation of various N-protected amino esters with high yields and reduced reaction times compared to solution-based methods. acs.org For example, the synthesis of Z-Phe-O-t-Bu under solvent-free ball-milling conditions resulted in a 79% yield in 68 minutes, outperforming the solution-phase synthesis which yielded 61% after two days. acs.org This methodology is highly relevant for the synthesis of this compound, offering a promising route to a more sustainable and efficient process.
Mechanochemical vs. Solution-Phase Synthesis of an N-Protected Amino Ester (Z-Phe-O-t-Bu)
| Method | Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Mechanochemical (Ball Milling) | 68 min | 79% | Solvent-free, reduced reaction time, simplified work-up. | acs.org |
| Solution-Phase Synthesis | 2 days | 61% | Traditional, well-understood procedure. | acs.org |
Chemical Reactivity and Mechanistic Investigations of Benzoylleucine Methyl Ester
Hydrolytic Reactions and Kinetic Studies
The hydrolysis of Benzoylleucine Methyl Ester involves the cleavage of its ester bond to yield N-Benzoylleucine and methanol (B129727). This reaction can be catalyzed by either acid or base and is a fundamental process in the study of ester reactivity. chemguide.co.uk
The acid-catalyzed hydrolysis of esters like this compound typically proceeds through a multi-step mechanism known as the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.govucoz.com The reaction is reversible, and the equilibrium can be shifted toward the products by using a large excess of water. chemguide.co.uk
The mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). chemguide.co.ukyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com This leads to the formation of a positively charged tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, often facilitated by other water molecules in the solution. youtube.com This converts the methoxy (B1213986) group (-OCH₃) into a better leaving group (methanol, CH₃OH). youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. youtube.com
Deprotonation: The final step is the deprotonation of the newly formed carbonyl group by a water molecule, which regenerates the acid catalyst (H₃O⁺) and yields the final product, N-Benzoylleucine. chemguide.co.uk
Base-catalyzed hydrolysis, also known as saponification, is another crucial reaction pathway for this compound. ucoz.com This process is effectively irreversible because the final step involves an acid-base reaction where the carboxylic acid formed is deprotonated by the strong base to form a carboxylate salt. chemguide.co.ukyoutube.com The mechanism is classified as a BAC2 type (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov
The steps for saponification are as follows:
Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. epa.gov This results in the formation of a negatively charged tetrahedral intermediate. youtube.com
Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. khanacademy.org
Proton Transfer (Acid-Base Reaction): The methoxide ion is a strong base and immediately deprotonates the newly formed N-Benzoylleucine (a carboxylic acid) to produce methanol (CH₃OH) and the N-Benzoylleucinate anion. youtube.com This final, rapid acid-base step drives the reaction to completion. ucoz.com
To obtain the free carboxylic acid (N-Benzoylleucine), a subsequent acidification step is required to protonate the carboxylate salt.
| Parameter | Acid-Catalyzed Hydrolysis (AAC2) | Base-Catalyzed Hydrolysis (BAC2) |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Reversibility | Reversible chemguide.co.uk | Irreversible chemguide.co.uk |
| Nucleophile | Water (weak) youtube.com | Hydroxide ion (strong) epa.gov |
| Initial Step | Protonation of carbonyl oxygen chemguide.co.uk | Nucleophilic attack on carbonyl carbon youtube.com |
| Intermediate | Positively charged tetrahedral intermediate youtube.com | Negatively charged tetrahedral intermediate youtube.com |
| Final Product | N-Benzoylleucine + Methanol | N-Benzoylleucinate Salt + Methanol chemguide.co.uk |
The central species in both acid- and base-catalyzed hydrolysis is the tetrahedral intermediate. youtube.com In the BAC2 mechanism, this intermediate is an anionic species, [R-C(O⁻)(OH)(OR')], while in the AAC2 mechanism, it is a neutral or cationic species depending on the specific proton transfer steps. youtube.com The decomposition of this intermediate is a critical step in the reaction pathway. Studies on the alkaline hydrolysis of similar esters in aqueous solutions have shown that solvent water molecules can play a direct role in the proton transfer process during the breakdown of the tetrahedral intermediate. uky.edu This "water-assisted" pathway can significantly lower the energy barrier for the decomposition step, making it faster than the initial formation of the intermediate. uky.edu
Transesterification Processes and Alkyl Exchange Reactions
Transesterification is a process where the alkoxy group (-OR') of an ester is exchanged with the alkoxy group of another alcohol (-OR''). masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst to produce Benzoylleucine Ethyl Ester and methanol.
Acid-Catalyzed Transesterification: The mechanism is very similar to acid-catalyzed hydrolysis. The key difference is that an alcohol molecule, rather than a water molecule, acts as the nucleophile. masterorganicchemistry.com To ensure a high yield of the new ester, the reactant alcohol is typically used in large excess or as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: This reaction is initiated by a new alkoxide ion (e.g., ethoxide, C₂H₅O⁻) attacking the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the original methoxide ion (CH₃O⁻). The reaction is an equilibrium process, and the position of the equilibrium is driven by the relative concentrations of the alcohols and alkoxides. masterorganicchemistry.com
| Reaction Type | Catalyst | Reactant | Product Example |
| Transesterification | Acid (H⁺) or Base (RO⁻) | Ethanol (B145695) (C₂H₅OH) | Benzoylleucine Ethyl Ester |
| Transesterification | Acid (H⁺) or Base (RO⁻) | Propanol (C₃H₇OH) | Benzoylleucine Propyl Ester |
| Transesterification | Acid (H⁺) or Base (RO⁻) | Benzyl (B1604629) Alcohol (C₇H₈O) | Benzoylleucine Benzyl Ester |
Amidation and Peptide Bond Formation Reactions Involving this compound
This compound can be involved in the formation of a new peptide (amide) bond. This typically occurs through a reaction with the free amino group of another amino acid or peptide. The process, known as aminolysis, involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a dipeptide derivative and the elimination of methanol.
While direct aminolysis of an unactivated ester is possible, peptide synthesis often employs more efficient methods. researchgate.net A common strategy involves activating the carboxylic acid component before coupling. libretexts.org However, the ester itself can serve as a reactant. For instance, in a relevant synthesis, the dipeptide Benzoylalanylglycine Methyl Ester was created by coupling N-Benzoylalanine with glycine (B1666218) methyl ester, demonstrating the fundamental role of amino acid esters in forming peptide linkages. researchgate.net
The general reaction for the coupling of this compound with a free amino acid (e.g., Glycine) would be:
This compound + Glycine → Benzoylleucyl-glycine + Methanol
This direct reaction is generally slow. The efficiency of peptide bond formation can be significantly increased by using coupling reagents or by converting the carboxyl group to a more reactive form, such as an active ester. nih.gov N-protected α-amino acid esters are frequently used as the nucleophilic component (the amine) in peptide coupling reactions. researchgate.net
Studies on Racemization during Peptide Synthesis
The chiral integrity of amino acids is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. mdpi.com However, the activation of the carboxyl group of an N-protected amino acid, a necessary step for peptide bond formation, can inadvertently lead to the loss of stereochemical purity through racemization. highfine.comnih.gov N-acylated amino acids, such as those with a benzoyl group, are particularly susceptible to this side reaction.
The primary mechanism for racemization in N-acyl amino acids like this compound involves the formation of a 5(4H)-oxazolone, also known as an azlactone. mdpi.comhighfine.com This process occurs when the carboxyl group is activated by a coupling reagent. The carbonyl oxygen of the N-benzoyl group attacks the activated carboxyl carbon, leading to cyclization and the formation of the oxazolone (B7731731) intermediate. mdpi.com
The key issue with the oxazolone is the increased acidity of the proton at the α-carbon (the chiral center). acs.org This proton can be readily abstracted by a base present in the reaction mixture, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face with equal probability, resulting in a mixture of L- and D-isomers, thereby causing racemization. highfine.comnih.gov When this racemized oxazolone reacts with the amino group of the incoming amino acid ester, it produces a mixture of diastereomeric peptides, which are often difficult to separate. mdpi.com
In contrast to simple acyl groups like benzoyl, urethane-based protecting groups such as tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) significantly suppress racemization. The lone pair of electrons on the oxygen atom adjacent to the urethane (B1682113) carbonyl group can participate in resonance, making the carbonyl oxygen less nucleophilic and thus disfavoring the formation of the oxazolone intermediate. alchemyst.co.uk
Several factors have been shown to influence the extent of racemization during the coupling of N-benzoyl amino acids:
Coupling Reagents: The choice of coupling agent is critical. Highly reactive reagents that lead to very reactive intermediates, such as the O-acylisourea formed with dicyclohexylcarbodiimide (B1669883) (DCC), can accelerate oxazolone formation and increase racemization. mdpi.com The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a common strategy. These additives react with the activated intermediate to form an active ester that is more stable and less prone to cyclizing into an oxazolone. highfine.compeptide.com
Bases: The presence, strength, and steric hindrance of the base used in the coupling reaction significantly impact racemization. highfine.com Bases are required to neutralize protonated species and to deprotonate the incoming nucleophile (the amino component). However, they can also facilitate the abstraction of the α-proton from the oxazolone intermediate. Sterically hindered bases are sometimes employed to minimize this side reaction. luxembourg-bio.com
Solvents: Polar solvents have been observed to promote racemization. cdnsciencepub.com
The tendency for racemization can be studied using model systems. For instance, the coupling of N-benzoyl-DL-amino acids with L-amino acid esters in a dynamic kinetic resolution (DKR) setup can quantify the preference for one stereoisomer. In some cases, such as with N-benzoyl-DL-tert-leucine, a high yield of the D-L-peptide can be obtained, indicating efficient in-situ racemization of the starting material via an oxazolone intermediate. nih.gov
| Factor | Effect on Racemization | Mechanism/Reason | Example/Mitigation Strategy |
|---|---|---|---|
| N-Protecting Group | Benzoyl groups increase racemization compared to urethane groups (Boc, Fmoc). | Benzoyl carbonyl oxygen is more nucleophilic, facilitating oxazolone formation. alchemyst.co.uk | Use of Fmoc or Boc protecting groups instead of Benzoyl for chiral amino acids. |
| Coupling Reagent | Highly reactive agents can increase racemization. | Formation of highly reactive intermediates (e.g., O-acylisourea with DCC) promotes oxazolone formation. mdpi.com | Use of coupling agents with additives like HOBt or HOAt to form less reactive, more stable active esters. peptide.com |
| Base | Base strength and concentration can increase racemization. | Bases abstract the acidic α-proton from the oxazolone intermediate, leading to an achiral enolate. highfine.comnih.gov | Use of sterically hindered bases or weaker bases like N-methylmorpholine (NMM) instead of stronger ones like triethylamine (B128534) (TEA). |
| Solvent | Polar solvents can promote racemization. | Polar environments can stabilize the charged enolate intermediate, facilitating its formation. cdnsciencepub.com | Use of less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). |
Reduction and Oxidation Reactions of this compound and its Analogs
The functional groups within this compound—the amide, the ester, and the alkyl side chain—exhibit distinct reactivities towards reducing and oxidizing agents.
Reduction Reactions
The reduction of this compound can be directed selectively towards the ester group or can affect both the ester and the amide functionalities, depending on the reducing agent employed.
Selective Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol, yielding N-Benzoyl-L-leucinol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. researchgate.net However, its reactivity can be enhanced by additives or co-solvents. For instance, the NaBH₄–methanol system in a solvent like tetrahydrofuran (THF) has been effectively used to reduce N-protected amino acid esters to their corresponding amino alcohols in good yields and under mild conditions. researchgate.net Other methods involve the use of NaBH₄ with activating salts like calcium chloride (CaCl₂) or lithium chloride (LiCl). researchgate.net More potent reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can also achieve this transformation readily, though they may also reduce the amide if conditions are not carefully controlled. google.com
Reduction of Both Amide and Ester Groups: Strong hydride donors, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both the ester and the amide groups. youtube.com Treatment of this compound with excess LiAlH₄ would be expected to reduce the methyl ester to a primary alcohol and the benzoyl amide to a benzyl amine, yielding 2-(benzylamino)-4-methylpentan-1-ol. Various other reagents and catalytic systems have been developed for the reduction of amides to amines, often utilizing silanes in combination with catalysts. organic-chemistry.org
Oxidation Reactions
The primary sites for oxidation in this compound are the leucine (B10760876) side chain and the α-carbon. The benzoyl group is relatively resistant to oxidation under typical conditions.
Oxidation of the Leucine Moiety: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cause oxidative degradation of the amino acid portion. In acidic media, permanganate oxidation of α-amino acids like leucine typically leads to oxidative decarboxylation, yielding the corresponding aldehyde (isovaleraldehyde), ammonia, and carbon dioxide. ijraset.comnih.gov The reaction is complex and can be autocatalyzed by manganese dioxide (MnO₂), a product of the reaction. nih.gov
Reaction with N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a versatile reagent that can act as both a brominating and an oxidizing agent. organic-chemistry.org The reaction of NBS with α-amino acids can lead to oxidative decarboxylation, forming an aldehyde, ammonia, carbon dioxide, and succinimide. missouri.edu The mechanism is believed to involve electrophilic bromination of the amine, followed by decarboxylation and hydrolysis of the resulting imine. missouri.edu
Direct α-Oxidation: Under specific conditions using hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA), N-benzoyl amino acids can undergo direct oxidation at the α-carbon. This reaction can lead to the formation of 4-acetoxy-5(4H)-oxazolones, which are useful synthetic intermediates. nih.gov
| Reaction Type | Reagent(s) | Functional Group(s) Affected | Expected Product(s) |
|---|---|---|---|
| Ester Reduction | NaBH₄/Methanol | Methyl Ester | N-Benzoyl-L-leucinol |
| Amide and Ester Reduction | LiAlH₄ (excess) | Amide and Methyl Ester | 2-(Benzylamino)-4-methylpentan-1-ol |
| Oxidative Decarboxylation | KMnO₄ (acidic) | α-Amino Acid Moiety | Isovaleraldehyde, CO₂, NH₃ |
| Oxidative Decarboxylation | N-Bromosuccinimide (NBS) | α-Amino Acid Moiety | Isovaleraldehyde, CO₂, NH₃ |
| α-Oxidation | PhI(OAc)₂ | α-Carbon (of N-Benzoyl-leucine) | 4-Acetoxy-2-phenyl-4-(2-methylpropyl)oxazol-5(4H)-one |
Derivatization through Specific Functional Group Transformations
The functional groups of this compound—ester, amide, aromatic ring, and alkyl side chain—provide multiple handles for chemical modification to generate various derivatives.
Ester Hydrolysis: The most common derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid, N-Benzoyl-L-leucine. This transformation is readily achieved under basic conditions, a reaction known as saponification. cdnsciencepub.com Reagents such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous/organic solvent mixture (e.g., THF/water or methanol/water) are typically used at room temperature or with gentle heating. researchgate.net Care must be taken, as basic conditions can sometimes promote racemization at the α-carbon, although this is less pronounced than during peptide coupling activation. cdnsciencepub.com Acid-catalyzed hydrolysis is also possible but may require harsher conditions.
Amide Bond Modification: The amide bond can be modified, though it is generally less reactive than the ester.
Reduction to Amine: As mentioned in the previous section, the amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like LiAlH₄ or catalytic methods, transforming the benzoyl group into a benzyl group. organic-chemistry.org
Hydrolysis: Cleavage of the amide bond to yield benzoic acid and leucine methyl ester requires more vigorous conditions than ester hydrolysis, such as prolonged heating with strong acid or base.
Reactions on the Aromatic Ring: The benzoyl group's aromatic ring can undergo electrophilic aromatic substitution reactions. The amide group is a moderately deactivating, ortho-, para-directing group. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to introduce substituents primarily at the meta-position relative to the carbonyl group, due to the electron-withdrawing nature of the carbonyl. However, the directing effect of the amide nitrogen can favor ortho and para substitution under certain conditions.
Modification of the Isobutyl Side Chain: The aliphatic isobutyl side chain of the leucine residue is generally unreactive. nih.govebi.ac.uk However, under radical-generating conditions, such as exposure to hydroxyl radicals (HO•), hydroxylation can occur at various positions on the side chain to form hydroxyleucine derivatives. nih.gov While this is more relevant in the context of oxidative damage, it demonstrates a potential pathway for functionalization.
| Functional Group | Reaction | Reagents and Conditions | Product Type |
|---|---|---|---|
| Methyl Ester | Hydrolysis (Saponification) | LiOH or NaOH in THF/H₂O, RT | N-Benzoyl-L-leucine |
| Amide | Reduction to Amine | LiAlH₄ in THF, reflux | N-Benzyl-L-leucine methyl ester |
| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | N-(nitrobenzoyl)-L-leucine methyl ester |
| Isobutyl Side Chain | Radical Hydroxylation | HO• (e.g., from Fenton reaction) | N-Benzoyl-hydroxyleucine methyl ester |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis
NMR spectroscopy provides unparalleled insight into the molecular framework of Benzoylleucine Methyl Ester at the atomic level. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out connectivity, identify functional groups, and probe the three-dimensional arrangement of the molecule.
Proton (¹H) NMR spectroscopy is a fundamental technique used to identify the chemical environment of all hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal indicates its degree of magnetic shielding, which is influenced by nearby atoms and functional groups. Furthermore, the splitting pattern (multiplicity) of each signal, a result of spin-spin coupling, reveals the number of neighboring protons, allowing for the elucidation of the proton connectivity map.
The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to:
Aromatic Protons: Signals for the five protons on the benzoyl group, typically found in the downfield region (approx. 7.4-7.8 ppm).
Amide Proton (N-H): A signal whose chemical shift is sensitive to solvent and concentration, often appearing as a doublet due to coupling with the adjacent α-proton.
α-Proton (alpha-H): The proton attached to the chiral center (the α-carbon), which would appear as a multiplet due to coupling with the amide proton and the β-protons.
Methyl Ester Protons (O-CH₃): A sharp singlet, typically around 3.7 ppm, corresponding to the three protons of the methyl ester group.
Leucine (B10760876) Side-Chain Protons (β, γ, δ): A set of signals in the upfield region corresponding to the isobutyl group of the leucine side chain, exhibiting complex splitting patterns due to their connectivity.
Table 1: Representative ¹H NMR Data for an Analogue, N-(p-toluoyl)-L-valine methyl ester, in CDCl₃. scielo.org.mxscielo.org.mx (s = singlet, d = doublet, dd = doublet of doublets, dh = doublet of heptuplets).
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone and identifying key functional groups, such as carbonyls, which lack attached protons.
For this compound, the ¹³C NMR spectrum is expected to show signals for:
Carbonyl Carbons: Two distinct signals in the highly downfield region (approx. 167-173 ppm) for the amide and ester carbonyls.
Aromatic Carbons: Signals in the 127-134 ppm range corresponding to the carbons of the phenyl ring.
α-Carbon: The chiral carbon atom, typically observed around 52-58 ppm.
Methyl Ester Carbon: The carbon of the -OCH₃ group, usually found near 52 ppm.
Leucine Side-Chain Carbons: Aliphatic signals in the upfield region (approx. 18-42 ppm) for the isobutyl group.
The following table presents ¹³C NMR data from N-(p-toluoyl)-L-valine methyl ester, illustrating the typical chemical shift ranges for the carbon skeleton of this class of compounds. scielo.org.mxscielo.org.mx
Table 2: Representative ¹³C NMR Data for an Analogue, N-(p-toluoyl)-L-valine methyl ester, in CDCl₃. scielo.org.mxscielo.org.mx
For molecules with overlapping signals or complex spin systems, two-dimensional (2D) NMR experiments are employed to resolve ambiguities and confirm structural assignments.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the entire leucine side-chain, from the α-proton through the β- and γ-protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning the ¹³C signals of all protonated carbons by linking them to their already assigned proton signals. nih.gov
N-acylated amino acid esters like this compound can exhibit conformational dynamics in solution, primarily due to hindered rotation around the amide (C-N) bond. This can lead to the existence of two distinct rotational isomers, or rotamers (E/Z). At room temperature, the interchange between these rotamers may be fast on the NMR timescale, resulting in a single set of averaged signals.
Variable-Temperature (VT) NMR is a powerful technique to study such dynamic processes.
By lowering the temperature, the rate of interconversion between conformers can be slowed. If the exchange rate becomes slow enough on the NMR timescale, the single averaged signal for a given nucleus will decoalesce and split into two separate signals, one for each distinct rotamer.
Conversely, as the temperature is raised from this slow-exchange regime, the signals for the two rotamers will broaden, eventually coalesce into a single broad peak, and then sharpen into a single averaged peak at higher temperatures.
This behavior allows researchers to determine the kinetic and thermodynamic parameters of the rotational barrier, providing deep insights into the molecule's conformational flexibility and energy landscape.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its unique elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product. For this compound (C₁₄H₁₉NO₃), HRMS would be used to verify that the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) matches the theoretically calculated mass for that formula.
The data below for a related compound demonstrates the precision of the HRMS technique.
Table 3: Representative ESI-HRMS Data for an Analogue, N-(p-toluoyl)-L-valine methyl ester. scielo.org.mxscielo.org.mx
Tandem Mass Spectrometry (MS/MS) for Mechanistic Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of their ions. In the analysis of this compound, a precursor ion corresponding to the molecule's mass is selected and subjected to collision-induced dissociation (CAD). This process breaks the molecule into smaller, characteristic fragment ions, providing a "fingerprint" of its structure.
The fragmentation of esters and amides typically involves cleavage at the bonds adjacent to the carbonyl groups. libretexts.orgmiamioh.edu For this compound, the expected fragmentation pathways would include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the O-CH₃ bond in the ester group.
Loss of the entire methyl ester group (-COOCH₃): A common fragmentation pathway for methyl esters. miamioh.edu
Amide bond cleavage: Scission of the bond between the benzoyl group and the nitrogen atom, yielding ions corresponding to the benzoyl cation and the leucine methyl ester fragment.
Side-chain fragmentation: Fragmentation of the isobutyl side chain of the leucine residue.
By analyzing the masses of these fragment ions, researchers can confirm the molecular structure and gain insights into the relative strengths of its chemical bonds. This technique is invaluable for distinguishing between isomers and identifying unknown compounds in complex mixtures. nih.govnih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| [M+H]⁺ | [M+H - CH₃OH]⁺ | Methanol (B129727) (CH₃OH) | Loss of methanol from the ester group |
| [M+H]⁺ | [C₇H₅O]⁺ | Leucine Methyl Ester | Amide bond cleavage, formation of benzoyl cation |
| [M+H]⁺ | [M+H - C₆H₅CO]⁺ | Benzoyl group (C₆H₅CO) | Amide bond cleavage |
| [M+H]⁺ | [M+H - C₄H₉]⁺ | Isobutyl group (C₄H₉) | Cleavage of the leucine side chain |
Table 1: Predicted MS/MS Fragmentation Pathways for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing definitive information about the functional groups present.
Infrared (IR) Spectroscopy of N-benzoyl-L-leucine methyl ester reveals characteristic absorption bands that confirm its structure. Published data identifies key vibrational frequencies: a sharp peak around 3440 cm⁻¹ corresponding to the N-H stretching of the amide group, a strong absorption at 1740 cm⁻¹ attributed to the C=O stretching of the ester, and another strong band at 1660 cm⁻¹ for the amide I band (C=O stretch). cdnsciencepub.com These distinct peaks allow for clear identification of the essential amide and ester functionalities within the molecule.
Raman Spectroscopy , while less commonly reported for this specific compound, provides complementary information. The C=O stretching vibration of the ester group is expected to produce a strong Raman band in the region of 1729-1748 cm⁻¹. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, and it can be used to study intermolecular interactions, such as hydrogen bonding involving the N-H group, in different physical states or solvent environments. mdpi.com
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) cdnsciencepub.com | Expected Raman Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3440 | ~3440 |
| Ester C=O | Stretch | 1740 | 1729-1748 researchgate.net |
| Amide C=O | Stretch (Amide I) | 1660 | ~1660 |
| Aromatic C=C | Stretch | 1600-1450 | 1600-1450 |
| C-O (Ester) | Stretch | 1250-1100 | 1250-1100 |
Table 2: Characteristic Vibrational Frequencies for this compound.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide unequivocal data on the bond lengths, bond angles, and torsion angles of this compound.
If a suitable single crystal of the compound were analyzed, X-ray crystallography would reveal its specific conformation in the solid state, including the orientation of the benzoyl group relative to the leucine backbone and the conformation of the isobutyl side chain. Furthermore, this analysis would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. While this technique is exceptionally powerful, specific crystallographic data for this compound is not widely available in published literature.
Circular Dichroism (CD) Spectroscopy for Chiral Structure and Optical Purity Determination
As this compound is a chiral molecule (derived from L-leucine), Circular Dichroism (CD) spectroscopy is an essential tool for confirming its stereochemistry and assessing its optical purity. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The presence of the chiral center at the alpha-carbon of the leucine moiety induces a CD signal. Studies on similar chiral molecules, such as tetraphenylethylene derivatives containing L-leucine methyl ester, show that chirality can be transferred to other parts of the molecule, resulting in strong CD signals upon aggregation. rsc.org In solution, this compound is expected to exhibit characteristic Cotton effects in the regions corresponding to the electronic transitions of its chromophores, primarily the benzoyl group and the amide bond. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (L or D) of the leucine residue. This makes CD spectroscopy a rapid and sensitive method for confirming the enantiomeric form of the compound and quantifying its enantiomeric excess. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is fundamental to the analysis of chemical compounds, enabling their separation, purification, and quantification.
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. gcms.cz While this compound has a higher boiling point than the simple fatty acid methyl esters (FAMEs) frequently analyzed by GC, it is still amenable to this technique, particularly for purity assessment. nih.govnih.gov
For successful analysis, specific GC conditions must be optimized. This includes using a high-temperature injector port to ensure rapid vaporization and a thermally stable capillary column, often one with an intermediate polarity, to achieve good separation from potential impurities. nih.govresearchgate.net GC can effectively separate this compound from more volatile reactants (e.g., methanol) or side-products, making it a useful tool for monitoring the final stages of a reaction or assessing the purity of the final product. nih.govpupiq.net
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile or thermally sensitive compounds like this compound. sielc.com It is the standard method for assessing purity, quantifying concentration, and monitoring reaction progress. nih.govnih.gov
A typical HPLC method for this compound would involve reversed-phase chromatography. In this setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, which is highly sensitive to the benzoyl chromophore in the molecule. The retention time of the compound is characteristic under specific conditions, and the area under the peak is proportional to its concentration, allowing for precise quantification. HPLC is indispensable for ensuring the purity of this compound, capable of separating it from starting materials, reagents, and closely related by-products. sigmaaldrich.com
Computational and Theoretical Studies of Benzoylleucine Methyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of Benzoylleucine Methyl Ester. DFT calculations can fully optimize the molecular structure to find its most stable geometry. mdpi.com
Studies on related organic molecules often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), which include polarization and diffuse functions for greater accuracy. mdpi.com Such calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Analysis of these frontier orbitals can reveal the most likely sites for nucleophilic and electrophilic attack. nih.gov
Table 1: Key Parameters from DFT Calculations
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; relates to reactivity with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; relates to reactivity with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |
| Mulliken Charges | Distribution of electron charge among the atoms. | Helps identify electropositive and electronegative centers in the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Ab initio and DFT methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a common technique where computational methods can aid in the assignment of spectral bands. pnrjournal.comresearchgate.net
Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net By performing a Potential Energy Distribution (PED) analysis, each calculated frequency can be assigned to specific molecular motions, such as the stretching of the amide C=O bond, the N-H bond, or the ester C=O bond. researchgate.net This detailed assignment helps in interpreting complex experimental spectra. For this compound, this would allow for the precise identification of vibrations associated with its key functional groups. pnrjournal.com
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Amide | N-H Stretch | ~3330 | ~3326 |
| Aromatic Ring | C-H Stretch | ~3085 | ~3081 |
| Ester | C=O Stretch | ~1745 | ~1741 |
| Amide | C=O Stretch (Amide I) | ~1640 | ~1634 |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and interactions with the surrounding environment, such as solvents or biological macromolecules. nih.govmdpi.com
For this compound, MD simulations can explore the rotational freedom around its single bonds, revealing the preferred conformations of the leucine (B10760876) side chain and the orientation of the benzoyl and methyl ester groups. This information is crucial for understanding how the molecule's shape influences its properties and interactions. nih.gov Coarse-grained molecular dynamics (CG-MD) can be employed to model larger systems, providing insights into interactions between polymers and small molecules. nih.gov These simulations can elucidate how factors like lipophilicity and buffer conditions affect molecular organization. nih.gov
Table 3: Aspects of Molecular Dynamics Simulation for this compound
| Aspect | Description | Application |
| Force Field | A set of parameters describing the potential energy of the system (e.g., OPLS, AMBER). | Defines the physics governing atomic interactions. |
| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P for water). | Allows for the study of solvation effects and hydrophobic interactions. |
| Conformational Sampling | Exploring the range of possible shapes the molecule can adopt. | Identifies stable and transient conformations. |
| Intermolecular Interactions | Analyzing non-covalent interactions like hydrogen bonds and van der Waals forces. | Predicts how the molecule interacts with solvent, ions, or receptor sites. |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance. | Quantifies the structure of the solvation shell around the molecule. |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. This includes identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers associated with these transition states, the rate-determining step of a reaction can be identified. researchgate.net
A relevant reaction for this compound is base-catalyzed hydrolysis of its ester and amide bonds. Theoretical studies on the hydrolysis of similar molecules, like cocaine, which also contains benzoyl-ester and methyl-ester groups, have shown that the reaction proceeds through a two-step process. researchgate.net The first step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The second step involves the breakdown of this intermediate to form the products. researchgate.net Ab initio and DFT calculations can determine the energy barriers for each step, revealing which bond is more susceptible to hydrolysis and supporting the design of more stable analogues. researchgate.net
Table 4: Theoretical Steps for Base-Catalyzed Ester Hydrolysis
| Step | Description | Theoretical Insight |
| 1: Nucleophilic Attack | The hydroxide ion attacks the carbonyl carbon of the ester group. | Calculation of the energy barrier for the formation of the tetrahedral intermediate. This is often the rate-determining step. researchgate.net |
| Tetrahedral Intermediate | A transient, high-energy species is formed. | The structure and stability of this intermediate can be fully characterized. |
| 2: Intermediate Decomposition | The C-O bond of the ester breaks, and the leaving group is expelled. | The energy barrier for this second step is calculated. This step can involve direct or water-assisted proton transfer. researchgate.net |
| Products | Formation of the carboxylate and the corresponding alcohol. | The overall reaction energy (enthalpy) can be determined by comparing the energies of reactants and products. |
Structure-Property Relationship Modeling (e.g., QSAR/QSPR in a theoretical context)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. researchgate.net In a theoretical context, these models rely on calculated molecular descriptors rather than experimental ones.
For this compound and related compounds, QSAR/QSPR models can be developed to predict properties like antifungal activity, receptor binding affinity, or toxicity. scielo.org.mxnih.gov The process involves calculating a wide range of molecular descriptors, which are numerical representations of the molecule's structure. These can include constitutional, topological, geometric, and quantum chemical parameters. researchgate.net Statistical methods are then used to build a mathematical model that correlates these descriptors with the property of interest. Such models are crucial for virtual screening and the rational design of new molecules with optimized properties. researchgate.net
Table 5: Common Molecular Descriptors for QSAR/QSPR Modeling
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describe the electronic aspects of the molecule, influencing reactivity and interactions. |
| Steric | Molecular volume, surface area, ovality | Describe the size and shape of the molecule, which is critical for fitting into a binding site. |
| Topological | Connectivity indices (e.g., Kier & Hall index) | Quantify molecular branching and shape in a 2D representation. researchgate.net |
| Hydrophobicity | Calculated LogP (cLogP) | Predicts how the molecule partitions between water and an organic solvent, affecting membrane permeability. scielo.org.mx |
| Constitutional | Molecular weight, atom counts | Basic descriptors that provide foundational information about the molecule's composition. |
Molecular Docking and Binding Affinity Predictions in Enzyme-Substrate Research
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is essential in drug discovery for predicting how a potential drug molecule might interact with its biological target. scielo.org.mx
In the context of this compound, docking simulations could be used to investigate its potential as an enzyme inhibitor. For instance, studies on similar N-benzoyl amino acid derivatives have used docking to predict their binding affinities with enzymes like fungal chitinase. scielo.org.mx The process involves using software like AutoDock Vina to place the ligand into the active site of the enzyme. scielo.org.mx A scoring function then calculates the binding energy, with more negative values indicating a more favorable interaction. scielo.org.mx The results also provide a detailed 3D model of the protein-ligand complex, showing specific interactions such as hydrogen bonds and van der Waals contacts that stabilize the binding. scielo.org.mxmdpi.com
Table 6: Hypothetical Molecular Docking Results for this compound with a Target Enzyme
| Parameter | Value/Description | Significance |
| Target Enzyme | Fungal Chitinase | The biological receptor being investigated. scielo.org.mx |
| Docking Software | AutoDock Vina | The program used to perform the simulation. scielo.org.mx |
| Binding Energy | -7.2 kcal/mol | A lower value suggests stronger, more stable binding. |
| Key Interacting Residues | TYR-123, ASP-154, TRP-210 | Amino acids in the enzyme's active site that form stabilizing contacts with the ligand. |
| Types of Interactions | Hydrogen bond with ASP-154; Pi-Alkyl interaction with TRP-210 | Specific non-covalent bonds that contribute to the binding affinity. |
| Predicted Ki (Inhibition Constant) | 5.8 µM | A theoretical measure of the ligand's potency as an inhibitor. |
Benzoylleucine Methyl Ester in Enzymatic and Biocatalytic Research
As a Substrate for Enzyme Characterization and Mechanistic Studies
Benzoylleucine methyl ester serves as a valuable tool in biochemical research, particularly as a model substrate for investigating the function and characteristics of various enzymes. Its structure, which combines an amino acid (leucine) with a protective benzoyl group and a methyl ester, makes it susceptible to cleavage by enzymes that exhibit both peptidase and esterase activity. This dual nature allows researchers to probe enzyme specificity, kinetics, and reaction mechanisms.
Proteolytic Enzyme and Esterase Substrate Specificity
The specificity of an enzyme describes its ability to bind to and act upon a select group of substrates. This compound and its analogs are frequently used to map the substrate preferences of proteolytic enzymes and esterases.
Proteolytic enzymes, or proteases, typically cleave peptide bonds but many also exhibit esterase activity, hydrolyzing ester bonds in a mechanistically similar fashion. The preference of a protease for a particular amino acid residue is a key determinant of its biological function.
α-Chymotrypsin : This well-characterized serine protease demonstrates a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues. sigmaaldrich.com Its specificity extends to ester substrates, and it readily catalyzes the hydrolysis of N-benzoyl amino acid esters where the amino acid is tyrosine, phenylalanine, tryptophan, or leucine (B10760876). sigmaaldrich.com The bulky leucine side chain of this compound fits well into the hydrophobic S1 binding pocket of chymotrypsin (B1334515), making it an effective substrate for this enzyme. Studies on the closely related N-benzoyl-L-valine methyl ester further confirm the suitability of N-benzoyl amino acid esters as substrates for chymotrypsin. acs.org
Papain : A cysteine protease, papain exhibits broad substrate specificity, capable of hydrolyzing proteins, amides, and esters. Its activity is not strictly dependent on the specific amino acid side chain, but it shows a preference for cleaving bonds involving leucine, glycine (B1666218), or basic amino acids. Papain is also known to have a preference for a large hydrophobic side chain at the P2 position of the substrate. ebi.ac.uk Its ability to hydrolyze a wide range of ester substrates makes this compound a useful compound for characterizing its esterase activity. worthington-biochem.comnih.gov
Esterases are a broad class of hydrolases that split esters into an acid and an alcohol. The substrate specificity of esterases can vary significantly, from those that hydrolyze short-chain fatty acid esters to those that act on more complex molecules like this compound. researchgate.net The use of this substrate helps to classify esterases and distinguish them from lipases, which typically prefer long-chain triglycerides.
Enzyme Kinetic Studies (e.g., Michaelis-Menten kinetics, inhibition mechanisms)
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. This compound is an excellent substrate for such studies because its hydrolysis can be easily monitored, often by measuring the change in pH or by using a spectrophotometer. These studies typically involve determining key kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which together describe the efficiency of the enzyme.
The Michaelis-Menten model is a fundamental concept in enzyme kinetics.
K_m (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of its maximum value (V_max). It is often used as an inverse measure of the affinity between the enzyme and its substrate; a lower K_m indicates a higher affinity.
k_cat (Turnover Number) : Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.
While specific kinetic data for this compound is distributed across various studies, data from closely related N-benzoyl amino acid esters provide valuable insights into how enzymes like chymotrypsin and papain interact with this class of substrates.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |
|---|---|---|---|---|
| α-Chymotrypsin | N-benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | researchgate.net |
| Papain | N-benzoyl-L-serine methyl ester | 52 | 2.80 | nih.gov |
The data in Table 1 illustrate the kinetic behavior of these enzymes with analogous substrates. For example, α-chymotrypsin shows a very low K_m for N-benzoyl-L-tyrosine thiobenzyl ester, indicating a very high affinity for this substrate. researchgate.net Papain's higher K_m for a serine-based ester suggests a lower affinity compared to chymotrypsin with a tyrosine-based ester. nih.gov Kinetic studies with this compound would be expected to yield parameters reflecting the specific interactions of the leucine side chain with the enzyme's active site.
Furthermore, this compound can be used in studies of enzyme inhibition. By observing how different inhibitor molecules affect the rate of hydrolysis of this standard substrate, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibitor constant (K_i).
Enantioselective Hydrolysis by Hydrolases (e.g., Aminoacylase I)
Enantioselectivity is the ability of a chiral catalyst, such as an enzyme, to preferentially react with one enantiomer (one of a pair of mirror-image molecules) over the other. This property is of immense importance in the pharmaceutical and chemical industries for the production of single-enantiomer compounds.
Hydrolases, particularly Aminoacylase I (EC 3.5.1.14), are renowned for their exceptional enantioselectivity. harvard.edu Aminoacylase I catalyzes the hydrolysis of N-acyl-L-amino acids, while leaving the corresponding N-acyl-D-amino acids untouched. harvard.eduwikipedia.org This enzyme acts on a variety of neutral aliphatic N-acyl-α-amino acids, including N-acylated leucine. enzyme-database.org
When a racemic mixture (a 50:50 mixture of L- and D-enantiomers) of N-benzoyl-leucine methyl ester is exposed to Aminoacylase I, the enzyme will selectively hydrolyze the ester bond of the L-enantiomer, N-benzoyl-L-leucine methyl ester, to produce N-benzoyl-L-leucine and methanol (B129727). The D-enantiomer, N-benzoyl-D-leucine methyl ester, remains unreacted.
This process, known as kinetic resolution, allows for the separation of the two enantiomers. The resulting product mixture contains the hydrolyzed L-amino acid derivative and the unreacted D-amino acid ester, which can then be separated by chemical means. The enantioselectivity of Acylase I for the L-enantiomer is described as being nearly absolute. harvard.edu This makes substrates like this compound ideal for demonstrating and quantifying the stereospecificity of such enzymes.
Role in Biocatalytic Synthesis and Transformations
In biocatalysis, enzymes are used to perform chemical transformations on organic compounds. This compound can be employed as a starting material or an intermediate in these processes. A primary role for this compound is as an "acyl donor" in transesterification and aminolysis reactions, particularly those catalyzed by lipases and some proteases. nih.govresearchgate.net
In these reactions, the N-benzoyl-leucyl group is transferred from the methyl ester to another nucleophile, such as an alcohol or an amine.
Transesterification : In the presence of a lipase (B570770) and an alcohol (R'-OH), this compound can be converted into a different ester (N-benzoyl-leucine ester of R') and methanol. This is useful for creating a variety of leucine derivatives or for synthesizing esters under mild, enzyme-catalyzed conditions. nih.govmdpi.com
Aminolysis : Similarly, in the presence of an amine (R'-NH2), the N-benzoyl-leucyl group can be transferred to form an amide (N-benzoyl-leucyl-amide). This reaction is effectively a peptide bond formation, allowing for the synthesis of dipeptides or other amide-containing molecules.
The use of this compound as an acyl donor in biocatalysis offers several advantages:
Mild Reaction Conditions : Enzymatic reactions occur at or near room temperature and neutral pH, avoiding the harsh conditions often required in traditional chemical synthesis.
High Selectivity : Enzymes can be highly regioselective and stereoselective, leading to purer products with fewer side reactions.
Green Chemistry : Biocatalysis is considered an environmentally friendly approach, as it uses renewable catalysts (enzymes) and often reduces waste.
Enzyme Engineering and Directed Evolution Studies Utilizing this compound Analogs
Enzyme engineering is the process of modifying an enzyme's structure to alter its function or improve its properties. Techniques such as site-directed mutagenesis and directed evolution are used to create enzymes with enhanced stability, altered substrate specificity, or increased catalytic activity. nih.gov
This compound and its analogs serve as important tools in this field. They can be used as the target substrate for screening large libraries of enzyme variants. The goal of such an experiment could be to:
Enhance Catalytic Activity : To evolve an esterase or protease to hydrolyze this compound more rapidly. researchgate.net
Alter Substrate Specificity : To engineer an enzyme that originally had low activity on this compound to accept it as a preferred substrate.
Improve Thermostability : To create a more robust version of an enzyme that can hydrolyze this compound under harsh industrial conditions, such as high temperatures. nih.gov
Increase Enantioselectivity : To improve an enzyme's ability to discriminate between the L- and D-enantiomers of a substrate. researchgate.netnih.gov
For example, a directed evolution campaign might start with a wild-type esterase that has some minimal activity towards an N-benzoyl amino acid ester. The gene for this enzyme would be subjected to random mutagenesis to create a library of thousands of different mutant enzymes. These mutants would then be screened for improved hydrolysis of the target substrate. The genes from the best-performing mutants are then used as the template for the next round of mutagenesis and screening. After several iterations, this process can lead to an enzyme with dramatically improved properties for the desired reaction. nih.govnih.gov
Applications in Advanced Organic Synthesis and Chemical Research
Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis
The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, often employs chiral auxiliaries and building blocks to control the stereochemical outcome of a reaction. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the formation of a new stereocenter. scielo.org.mxresearchgate.net Once the desired stereochemistry is achieved, the auxiliary is removed. scielo.org.mx Chiral building blocks, on the other hand, are enantiomerically pure compounds that are incorporated as a permanent part of the final molecule.
While the general principles of using amino acid derivatives as chiral sources are well-established, specific and detailed examples of Benzoylleucine Methyl Ester's application as a chiral auxiliary or a primary chiral building block in complex asymmetric syntheses are not extensively documented in publicly available research. The inherent chirality of the leucine (B10760876) moiety within the molecule makes it a potential candidate for such applications, where the stereocenter can influence the approach of reagents. However, detailed studies demonstrating its efficacy and stereoselectivity in reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions are not readily found.
Precursor for Complex Organic Molecules and Peptide Mimetics
Amino acid esters are fundamental precursors in the synthesis of peptides and more complex organic molecules. mdpi.com this compound, with its protected amine and activated carboxyl group, serves as a ready building block for peptide synthesis. It can be coupled with other amino acids or peptide fragments to construct larger peptide chains. For instance, it can be a component in the synthesis of dipeptides, such as benzoylalanylglycine methyl ester, by reacting with another amino acid derivative. researchgate.net
Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. researchgate.net The design of peptide mimetics often involves modifying the peptide backbone or side chains. researchgate.net While this compound is a logical starting material for creating peptide-like structures, specific examples of its use as a direct precursor for the synthesis of complex, non-peptidic organic molecules or sophisticated peptide mimetics are not extensively reported in the scientific literature. Its application in this area remains a potential field for further research and development.
Development of Novel Synthetic Methodologies and Reaction Discovery
The development of new synthetic methodologies is a cornerstone of chemical research, enabling the efficient construction of complex molecules. While amino acid derivatives can sometimes act as ligands or catalysts in novel reactions, the specific role of this compound in the discovery and development of new synthetic methods appears to be limited based on available literature.
There is an isolated mention of N-benzoyl-leucine being used as a ligand in a palladium-catalyzed C-H iodination reaction, which proceeded with moderate to good enantioselectivity. This suggests a potential, yet underexplored, application for this compound and its derivatives in the development of new catalytic systems. However, comprehensive studies detailing its broader utility in reaction discovery are not prevalent.
Use as Analytical Probes or Reagents in Chemical Assays and Diagnostics Research
The specific structural features of molecules can be exploited for their use as analytical probes or reagents in various assays. For instance, esters of N-benzoyl-amino acids have been investigated as substrates for enzymes. A structurally related compound, benzoyl-L-phenylalanyl-L-valyl-L-arginine methyl ester, has been successfully used as a sensitive and selective substrate in a radio-enzyme assay to measure the activity of the human lymphokine, leukocyte migration inhibitory factor (LIF). This suggests that this compound could potentially be designed as a substrate for proteases or esterases that have a specificity for leucine residues. However, direct applications of this compound as an analytical probe or a reagent in chemical assays and diagnostics research are not well-documented in the current scientific literature.
Contribution to Fundamental Structure-Activity Relationship Studies (chemical and physical basis)
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its biological activity or physical properties. A study on a series of N-benzoyl amino esters, including a leucine derivative, has provided insights into their antifungal activity. researchgate.netresearchgate.net
This research revealed that the biological activity is influenced by several factors:
The Amino Acid Side Chain: The nature of the amino acid side chain plays a role in the antifungal efficacy. While derivatives of valine and tryptophan showed significant activity, the leucine derivative exhibited moderate to no activity in the tested fungal strains. researchgate.net
Substituents on the Benzoyl Ring: The electronic properties of substituents on the aromatic ring of the benzoyl group were found to impact the antifungal activity. researchgate.netresearchgate.net
The Ester Functional Group: The presence of the methyl ester group was shown to be important for the antifungal properties, as the corresponding N-benzoyl amino acids were found to be inactive at the tested concentrations. researchgate.net
Molecular docking studies have been employed to understand the physical basis of these interactions, suggesting that these compounds may target fungal chitinase. researchgate.netresearchgate.net These studies help in the rational design of more potent analogs.
Below is a data table summarizing the antifungal activity of selected N-benzoyl amino acid methyl esters from the aforementioned study.
| Compound | Amino Acid Residue | Substituent on Benzoyl Ring | Inhibition against A. fumigatus (%) | Inhibition against F. temperatum (%) |
|---|---|---|---|---|
| N-Benzoyl-L-valine methyl ester | Valine | None | - | - |
| N-Benzoyl-L-leucine methyl ester | Leucine | None | Moderate/None | Moderate/None |
| N-Benzoyl-L-tryptophan methyl ester | Tryptophan | None | - | - |
| N-(p-methylbenzoyl)-L-valine methyl ester | Valine | p-Methyl | - | - |
*Data is qualitative as presented in the source. researchgate.net
Advanced Materials Science Applications and Green Chemistry Initiatives (e.g., as a component in novel materials, or as a model for green solvent studies)
In the realm of green chemistry, the focus is on developing more environmentally friendly chemical processes and products. This includes the use of greener solvents and the synthesis of biodegradable materials. mdpi.com Fatty acid methyl esters (FAMEs) are being explored as green solvents. mdpi.com While this compound shares the methyl ester functionality, its specific application or study as a green solvent or a model for such studies has not been reported.
A study on chiral recognition investigated a series of substituted benzoylleucine diethyl amides, which are structurally similar to this compound. This research explored how substituents on the benzoyl ring affect the π–π stacking interactions that govern how these molecules organize in the solid state. Such fundamental studies on molecular recognition are relevant to the design of novel materials with specific self-assembly properties.
Future Research Directions and Emerging Paradigms
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The synthesis and derivatization of molecules like benzoylleucine methyl ester are becoming increasingly streamlined through the adoption of automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid execution of numerous experiments in parallel, significantly accelerating the discovery and optimization of chemical reactions. nih.govnih.gov
Future research will likely focus on integrating this compound into automated platforms that can perform multistep syntheses. nih.gov Such systems can systematically vary reactants, catalysts, and conditions to build a library of derivatives. For instance, an automated synthesizer could facilitate the coupling of various substituted benzoic acids with leucine (B10760876) methyl ester, allowing for the rapid exploration of structure-activity relationships in medicinal chemistry contexts. HTE platforms, often utilizing 96-well microtiter plates, are ideal for screening large arrays of catalysts, solvents, and bases to optimize the synthesis or functionalization of the core molecule. nih.govresearchgate.net This approach minimizes material consumption and provides a wealth of data for developing robust synthetic protocols. nih.gov
Table 1: Illustrative High-Throughput Screening Array for a Hypothetical Cross-Coupling Reaction on a this compound Derivative
| Ligand | Base | Solvent | Conversion (%) |
|---|---|---|---|
| Ligand A | K₃PO₄ | 1,4-Dioxane | 85 |
| Ligand B | K₃PO₄ | 1,4-Dioxane | 62 |
| Ligand A | Cs₂CO₃ | 1,4-Dioxane | 91 |
| Ligand B | Cs₂CO₃ | 1,4-Dioxane | 75 |
| Ligand A | K₃PO₄ | Toluene | 78 |
| Ligand B | K₃PO₄ | Toluene | 55 |
| Ligand A | Cs₂CO₃ | Toluene | 88 |
This table represents hypothetical data to illustrate how HTE can be used to rapidly screen multiple reaction parameters to find optimal conditions.
Exploration of Novel Catalytic Systems for its Derivatization and Functionalization
The development of novel catalytic systems is paramount for unlocking new pathways to derivatize and functionalize this compound with high precision and efficiency. Research is moving beyond traditional methods to explore advanced catalytic strategies.
One promising area is the use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, for site-selective modification. acs.org These methods could be employed to introduce new functional groups onto the benzoyl ring, enabling the synthesis of complex analogs from a common precursor. Another frontier is the application of biocatalysis. Enzymes like lipases, proteases, and aminoacylases offer remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. acsgcipr.org Future work will likely involve screening for and engineering enzymes that can efficiently catalyze the synthesis of this compound or its derivatives, potentially avoiding the need for protecting groups and reducing waste. nih.govresearchgate.netnih.gov The use of immobilized enzymes, in particular, can enhance stability and allow for catalyst reuse, contributing to more sustainable processes. nih.govtudelft.nl
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Real-Time Analysis
Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques are becoming indispensable tools for monitoring reactions in real-time, providing insights that are not accessible through traditional offline analysis.
For the synthesis and derivatization of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the reaction. youtube.com This allows for the precise determination of reaction endpoints and the identification of potential side reactions. nih.govacs.orgnih.gov Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for online monitoring, offering detailed structural information about species in the reaction mixture over time. acs.org These process analytical technologies (PAT) are critical for developing robust and reproducible synthetic procedures, ensuring consistent product quality, and facilitating a deeper mechanistic understanding of the catalytic processes involved. youtube.comnih.gov
Table 2: Comparison of Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| FTIR | Functional group changes, concentration profiles | Fast, non-invasive, compatible with various reaction conditions | Complex spectra, may require chemometrics for data analysis |
| NMR | Detailed molecular structure, quantification | Highly specific, quantitative | Lower sensitivity, requires specialized probes, expensive |
| Raman | Vibrational modes, complementary to FTIR | Good for aqueous systems, minimal sample prep | Can be affected by fluorescence |
Development of Predictive Computational Models for Reactivity and Selectivity in Complex Systems
Computational chemistry is emerging as a powerful partner to experimental work, enabling the prediction of reactivity and selectivity, thereby guiding experimental design and reducing the need for extensive trial-and-error screening.
Future research on this compound will benefit from the development of sophisticated computational models. aip.org Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations can be used to model enzyme-substrate interactions, elucidating the molecular basis of biocatalyst selectivity for N-acylation reactions. mdpi.commdpi.com These models can predict how changes in the enzyme's active site or the substrate's structure will affect reaction outcomes. For chemical catalysis, computational models can help in designing ligands for transition-metal catalysts that favor a desired regioselectivity or stereoselectivity in the functionalization of the molecule. By simulating reaction pathways and transition states, these models can provide invaluable insights into reaction mechanisms and help identify the key parameters controlling selectivity. researchgate.net
Expanding its Role in Sustainable Chemistry and Biocatalysis for Fine Chemical Production
The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. This compound is well-positioned to play a role in this paradigm shift, both as a target for sustainable synthesis and as a building block for green chemical production.
Biocatalysis is a cornerstone of sustainable chemistry. nih.govnih.govspinchem.com The enzymatic synthesis of N-acyl amino acids, including this compound, offers a green alternative to traditional chemical methods that often rely on harsh reagents and generate significant waste. researchgate.netnih.gov Enzymes operate in mild, often aqueous, conditions and are derived from renewable resources. acsgcipr.orgtudelft.nl Research is focused on discovering and engineering robust enzymes for these transformations and exploring benign reaction media like deep eutectic solvents (DESs). mdpi.com Furthermore, as a chiral building block, this compound produced through sustainable methods can be a valuable starting material for the synthesis of pharmaceuticals and other high-value fine chemicals, contributing to greener manufacturing value chains. tudelft.nl The inherent biodegradability of its constituent parts (benzoic acid, leucine, methanol) further enhances its environmental profile. acsgcipr.org
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis protocols for benzoylleucine methyl ester, and how can purity be ensured?
- Methodology :
- Synthesis : Use a two-step approach: (1) Condensation of leucine with benzoyl chloride under alkaline conditions (e.g., NaOH in aqueous solution), followed by (2) esterification with methanol using acid catalysis (e.g., H₂SO₄) .
- Purity Control : Employ column chromatography for purification and validate purity via HPLC (≥95% purity threshold) and melting point analysis. For new compounds, provide NMR (¹H, ¹³C), IR, and mass spectrometry data to confirm structure .
Q. Which spectroscopic techniques are recommended for characterizing this compound, and what critical peaks should be analyzed?
- Methodology :
- NMR : Identify benzoyl protons (δ 7.4–8.1 ppm, aromatic), methyl ester group (δ 3.6–3.8 ppm, singlet), and leucine backbone (δ 0.8–1.6 ppm for CH₂/CH₃ groups).
- IR : Look for ester C=O stretch (~1740 cm⁻¹) and amide N-H bend (~1550 cm⁻¹).
- MS : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₉NO₃). Cross-reference with databases like NIST Chemistry WebBook .
Q. What are common solvent systems for recrystallizing this compound, and how does polarity affect yield?
- Methodology :
- Test solvent pairs like ethyl acetate/hexane (3:7) or methanol/water (gradient cooling). Monitor crystal formation under polarized light microscopy. Higher-polarity solvents may reduce yield due to increased solubility; optimize by adjusting ratios iteratively .
Advanced Research Questions
Q. How can the Taguchi experimental design method optimize reaction conditions for this compound synthesis?
- Methodology :
- Parameters : Test catalyst type (H₂SO₄ vs. p-TsOH), molar ratio (alcohol:carboxylic acid, 3:1–6:1), temperature (40–80°C), and reaction time (4–12 hr).
- Orthogonal Arrays : Use L9(3⁴) orthogonal arrays to minimize experimental runs. Calculate signal-to-noise (S/N) ratios for yield maximization. Prioritize catalyst concentration as the most influential parameter (77.6% contribution in analogous methyl ester studies) .
- Validation : Confirm optimized conditions with triplicate runs (e.g., 1.5 wt% H₂SO₄, 60°C, 1:6 molar ratio) and compare yields via ANOVA (p < 0.05 significance) .
Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodology :
- Meta-Analysis : Compare studies using Cohen’s d effect size to quantify discrepancies (e.g., basic vs. acid catalysts).
- Controlled Replication : Reproduce conflicting protocols while standardizing variables (e.g., reactant purity, humidity control). For example, KOH may outperform NaOH in anhydrous conditions but degrade in moisture-rich environments .
Q. What advanced techniques mitigate byproduct formation during this compound synthesis?
- Methodology :
- In Situ Monitoring : Use ReactIR to track intermediates (e.g., acyloxyboron species). Adjust reagent addition rates if diketopiperazine byproducts form.
- Scavenger Agents : Introduce molecular sieves (3Å) to absorb water, shifting equilibrium toward esterification. Confirm byproduct reduction via GC-MS .
Q. How do steric effects in leucine’s side chain influence this compound’s reactivity in peptide coupling?
- Methodology :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map steric hindrance around the α-carbon. Compare activation energies for benzoylation of leucine vs. alanine derivatives.
- Kinetic Studies : Use stopped-flow UV-Vis to measure acylation rates with DCC/HOBt. Higher steric bulk in leucine reduces coupling efficiency by 20–30% versus glycine analogs .
Data Reporting & Reproducibility
Q. What minimal dataset is required to ensure reproducibility of this compound synthesis?
- Guidelines :
- Essential Data : Include molar ratios, catalyst loading (±0.1%), temperature profiles (±1°C), and purification Rf values (TLC). For novel compounds, report elemental analysis (C, H, N within ±0.4% theoretical).
- Supporting Information : Deposit raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) in public repositories like Zenodo, citing DOIs in the main text .
Q. How should researchers statistically analyze conflicting yield data across multiple this compound studies?
- Methodology :
- Robust Statistics : Apply Tukey’s HSD test to identify outliers. Use principal component analysis (PCA) to cluster studies by reaction variables (e.g., solvent polarity, catalyst type).
- Sensitivity Analysis : Quantify yield variability via Monte Carlo simulations (±5% error margins for reagent measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
